1-butyl-4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-BUTYL-4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a molecular formula of C27H35N3O2. This compound is characterized by its unique structure, which includes a benzodiazole ring, a pyrrolidinone ring, and a dimethylphenoxy group.
Preparation Methods
The synthesis of 1-BUTYL-4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, typically starting with the preparation of the benzodiazole and pyrrolidinone precursors. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodiazole ring, using reagents such as bromine (Br2) or nitric acid (HNO3).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-BUTYL-4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
1-tert-butyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: Shares a similar core structure but with different substituents.
1-butyl-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: Another related compound with slight variations in the substituent groups.
Properties
Molecular Formula |
C27H35N3O2 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-butyl-4-[1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H35N3O2/c1-4-5-14-29-19-22(18-26(29)31)27-28-23-10-6-7-11-24(23)30(27)15-8-9-16-32-25-17-20(2)12-13-21(25)3/h6-7,10-13,17,22H,4-5,8-9,14-16,18-19H2,1-3H3 |
InChI Key |
GRTRYBYFCXENDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCCOC4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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